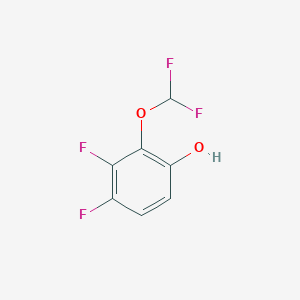
3,4-Difluoro-2-(difluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-2-(difluoromethoxy)phenol is a fluorinated phenol derivative with the molecular formula C7H4F4O2. This compound is characterized by the presence of two fluorine atoms on the phenol ring and a difluoromethoxy group attached to the second carbon of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-(difluoromethoxy)phenol typically involves the introduction of fluorine atoms into the phenol ring through electrophilic aromatic substitution reactions. One common method includes the reaction of 3,4-difluorophenol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound is highly reactive towards electrophiles.
Nucleophilic Substitution: The difluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert it to corresponding alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are utilized.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives of this compound.
Nucleophilic Substitution: Substituted phenols with various nucleophiles.
Oxidation: Quinones and other oxidized products.
Reduction: Alcohols and reduced phenolic compounds.
Applications De Recherche Scientifique
3,4-Difluoro-2-(difluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The difluoromethoxy group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethoxy)phenol: Similar structure but lacks the additional fluorine atoms on the phenol ring.
2,3-Difluorophenol: Contains fluorine atoms at different positions on the phenol ring.
N-(3,4-Difluoro-2-methoxyphenyl)acetamide: A derivative with an acetamide group instead of a hydroxyl group
Uniqueness
3,4-Difluoro-2-(difluoromethoxy)phenol is unique due to the presence of both difluoromethoxy and additional fluorine atoms on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H4F4O2 |
|---|---|
Poids moléculaire |
196.10 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-3,4-difluorophenol |
InChI |
InChI=1S/C7H4F4O2/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7,12H |
Clé InChI |
QOFUGIJXZXKEFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)OC(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




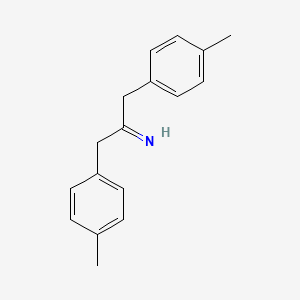
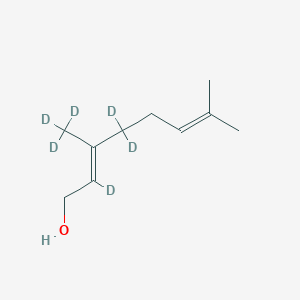
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)

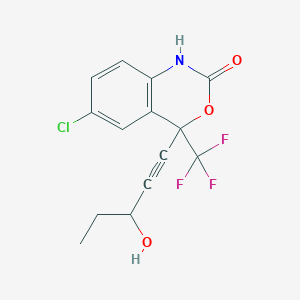
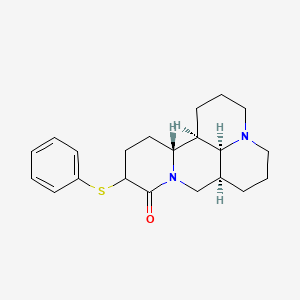
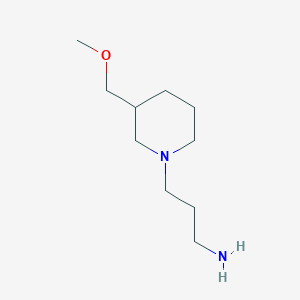
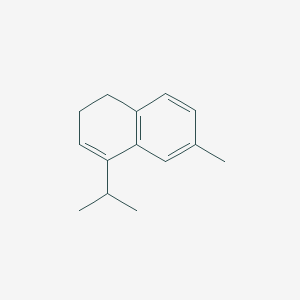
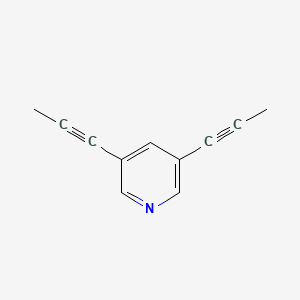
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
